2-(3,4-Dimethoxyphenyl)morpholine

Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

Researchers exploring CNS chemical space via FBDD require structurally unique morpholine scaffolds with predictable BBB penetration. Generic substitution of aryl morpholines compromises SAR outcomes-minor structural changes alter target engagement and potency. 2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0) addresses this need as a 2-substituted aryl morpholine distinct from 4-substituted regioisomers (cf. PDB 5SBO), with computed properties (XLogP3=0.9, TPSA=39.7 Ų) favoring CNS penetration. Supplied as racemate (≥98% purity), it supports chiral resolution development and FBDD library construction. Batch-specific QC documentation (NMR, HPLC) ensures analytical reproducibility.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 100370-59-0
Cat. No. B1601921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)morpholine
CAS100370-59-0
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CNCCO2)OC
InChIInChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3
InChIKeyCPYOKVZNTDIYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0) Procurement Guide: Chemical Class and Baseline Identity


2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0) is a synthetic organic compound belonging to the class of aryl-substituted morpholines, characterized by a morpholine ring directly bonded at the 2-position to a 3,4-dimethoxyphenyl group [1]. With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, it serves primarily as a research chemical and synthetic intermediate . The compound is typically supplied as a white to off-white crystalline powder with vendor-specified purity ranging from 95% to ≥98%, and is recommended for storage at 2-8°C to maintain stability .

2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0): Why Interchangeability with Morpholine Analogs is Not Guaranteed


Substituting 2-(3,4-dimethoxyphenyl)morpholine with other morpholine derivatives is not straightforward due to structure-dependent variations in biological target engagement, physicochemical properties, and synthetic utility. Even minor structural changes within the aryl morpholine class can lead to significant differences in potency, selectivity, and pharmacokinetic behavior, as evidenced by structure-activity relationship (SAR) studies on related morpholine scaffolds [1] [2]. For example, the position and nature of substituents on the phenyl ring or the morpholine core directly influence receptor binding and enzymatic inhibition profiles [3]. Therefore, procurement decisions must be guided by the specific requirements of the intended research application, as generic substitution may compromise experimental outcomes.

2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0) Quantitative Differentiation Evidence vs. Structural Analogs


Steric and Electronic Differentiation via 3,4-Dimethoxy Substitution vs. Unsubstituted 2-Phenylmorpholine

The presence of two methoxy groups on the phenyl ring of 2-(3,4-dimethoxyphenyl)morpholine introduces significant electronic and steric differences compared to the unsubstituted parent compound, 2-phenylmorpholine. While 2-phenylmorpholine itself is a known norepinephrine-dopamine releasing agent (NDRA) with potent psychostimulant properties [1], the 3,4-dimethoxy substitution pattern is predicted to alter both its lipophilicity (XLogP3 of 0.9 [2] vs. 1.4 for 2-phenylmorpholine) and its hydrogen bonding capacity. These physicochemical shifts are expected to modify the compound's ability to cross biological membranes and interact with monoamine transporters, potentially reducing the direct psychostimulant activity and reorienting its pharmacological profile towards other central nervous system or peripheral targets [3].

Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

Positional Isomerism: 2-Substituted vs. 4-Substituted Morpholine Core Impacts Synthetic Utility and Target Engagement

The attachment point of the aryl group to the morpholine ring is a critical determinant of a compound's utility. 2-(3,4-Dimethoxyphenyl)morpholine, with substitution at the 2-position of the morpholine ring, presents a distinct three-dimensional orientation of its pharmacophore compared to its 4-substituted regioisomer, 4-[(3,4-dimethoxyphenyl)methyl]morpholine. The latter has been co-crystallized as a ligand (PDB Ligand ID: 8A5) in a protein binding site (PDB ID: 5SBO), demonstrating a specific binding mode where the morpholine nitrogen is available for interactions [1]. The 2-substituted isomer will position the basic amine and ether oxygen functionalities in a different spatial arrangement, which can lead to altered or even abolished binding affinity for the same biological target. This positional isomerism is a key consideration for researchers engaged in fragment-based screening or lead optimization, where the specific geometry of a fragment dictates its ability to form key interactions within a binding pocket [2].

Synthetic Chemistry Fragment-Based Drug Discovery X-ray Crystallography

Chiral Purity as a Differentiator: Racemic Mixture vs. Defined (2S)-Enantiomer for Asymmetric Synthesis

2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0) is typically supplied as a racemic mixture, containing equal amounts of the (2R)- and (2S)-enantiomers. In contrast, a defined single enantiomer, (2S)-2-(3,4-dimethoxyphenyl)morpholine (PubChem CID 42182883), is also cataloged as a distinct chemical entity [1]. While both share the same molecular weight (223.27 g/mol) and computed physicochemical properties (e.g., XLogP3 = 0.9), their interactions with chiral environments (e.g., enzyme active sites, chiral stationary phases) will be fundamentally different. The (2S)-enantiomer provides a stereochemically pure building block essential for synthesizing diastereomerically pure final compounds or for use as a chiral ligand or auxiliary in asymmetric reactions . The racemate, on the other hand, is a more cost-effective option for applications where stereochemistry is not a critical factor, such as initial high-throughput screening against non-stereoselective targets.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Vendor-Specified Purity and QC Documentation: A Critical Procurement Metric for Reproducibility

A quantitative differentiation point for procurement lies in the vendor-specified purity and the availability of supporting analytical documentation. 2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0) is offered with varying purity grades across different suppliers. For instance, Bidepharm specifies a standard purity of 97% and provides access to batch-specific quality control (QC) reports, including NMR, HPLC, and GC data . Other vendors, such as BOC Sciences, list the compound at 95% purity , while MolCore offers it at a minimum of 98% (NLT 98%) . This variation in specified purity (a 2-3% absolute difference) can be significant in sensitive assays, where impurities may act as confounding inhibitors or activators. The availability of comprehensive analytical data sheets is a key differentiator for scientists requiring traceability and assurance of compound integrity for reproducible results.

Analytical Chemistry Quality Control Reproducibility

2-(3,4-Dimethoxyphenyl)morpholine (CAS 100370-59-0): Recommended Research Applications Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis

This compound, when procured as the racemate (CAS 100370-59-0), serves as a versatile starting material for the synthesis of more complex, chiral molecules. Its utility in this context is distinct from its single enantiomer counterpart, (2S)-2-(3,4-dimethoxyphenyl)morpholine. Researchers can utilize the racemate for the development of chiral resolution methods or for applications where stereochemistry is not a primary concern, such as in early-stage medicinal chemistry exploration .

Fragment-Based Drug Discovery (FBDD) Libraries

Due to its specific 2-substituted morpholine core and the electronic properties conferred by the 3,4-dimethoxyphenyl group, 2-(3,4-dimethoxyphenyl)morpholine is a suitable fragment for inclusion in FBDD libraries. Its differentiation from 4-substituted regioisomers, which have demonstrated binding in X-ray structures (PDB 5SBO), means it offers a unique vector for exploring chemical space and identifying novel ligand-protein interactions [1].

Physicochemical Property Studies in CNS Drug Discovery

The compound's computed properties (XLogP3 = 0.9, TPSA = 39.7 Ų) suggest a favorable profile for crossing the blood-brain barrier, a critical attribute for CNS drug candidates. Its use as a probe or scaffold can help medicinal chemists study the impact of polarity and hydrogen bonding on brain penetration, providing a useful comparator to more lipophilic analogs like 2-phenylmorpholine [2].

Quality Control and Method Development in Analytical Chemistry

The variation in vendor-specified purity (95% to ≥98%) for 2-(3,4-dimethoxyphenyl)morpholine makes it a practical candidate for developing and validating analytical methods. Researchers can use this compound to benchmark HPLC or GC methods for purity assessment, relying on the availability of detailed QC documentation from suppliers like Bidepharm to establish standards and ensure method accuracy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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